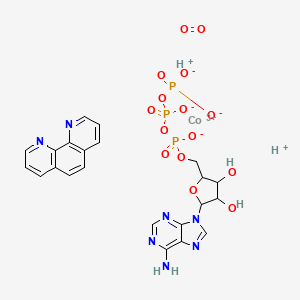
Co(III)Phenatp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Co(III)Phenatp, also known as this compound, is a useful research compound. Its molecular formula is C22H22CoN7O15P3+ and its molecular weight is 776.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Properties
Cobalt(III) Schiff base complexes, including Co(III)PhenATP, have shown promising anticancer activity. Studies indicate that these complexes can inhibit the growth of cancer cells, such as MCF-7 (breast cancer) and A549 (lung cancer), through mechanisms involving apoptosis and modulation of pro-apoptotic and anti-apoptotic gene expressions. The use of various assays, including MTT cytotoxicity assays and Reactive Oxygen Species (ROS) assays, has validated their effectiveness in inducing cell death in these cancer lines .
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of reactive species that can interact with cellular components, leading to DNA damage and apoptosis. Infrared spectroscopy studies have indicated the presence of superoxide species in reactions involving this compound, suggesting a pathway for oxidative stress induction within cells .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes, particularly myosin ATPase. Research has demonstrated that this compound can effectively inactivate myosin subfragment 1, which is crucial for muscle contraction processes. This inhibition is believed to be mediated through the coordination of cobalt with ATP and subsequent conformational changes in the enzyme .
2.2 Affinity Labeling
The complex has also been utilized in affinity labeling techniques to study protein interactions and enzyme mechanisms. By covalently modifying target proteins, researchers can gain insights into the functional roles of specific amino acids and the overall dynamics of protein behavior under physiological conditions .
Materials Science
3.1 Photocatalytic Applications
Cobalt(III) phenanthroline complexes are being explored for their photocatalytic properties. Their ability to absorb light and facilitate electron transfer reactions makes them suitable candidates for applications in solar energy conversion and environmental remediation processes .
3.2 Development of Sensors
Due to their electrochemical properties, this compound complexes are being developed as sensors for detecting various ions and small molecules in biological and environmental samples. Their high sensitivity and selectivity make them valuable tools in analytical chemistry .
Case Studies
Propiedades
Número CAS |
75170-18-2 |
|---|---|
Fórmula molecular |
C22H22CoN7O15P3+ |
Peso molecular |
776.3 g/mol |
Nombre IUPAC |
[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;cobalt(3+);hydron;molecular oxygen;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C10H16N5O13P3.Co.O2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;1-2/h1-8H;2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;;+3;/p-2 |
Clave InChI |
DWHNWMDMTMVCOG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O=O.[Co+3] |
SMILES canónico |
[H+].[H+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O=O.[Co+3] |
Sinónimos |
Co(III)phenadenosine triphosphate Co(III)phenATP Co-phen-ATP cobalt (III) 1,10-phenanthroline-ATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















